molecular formula C13H21NO B13296697 1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol

1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol

Cat. No.: B13296697
M. Wt: 207.31 g/mol
InChI Key: MAFSYAYJFJOPHQ-UHFFFAOYSA-N
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Description

1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol is a secondary alcohol featuring a 3,4-dimethylphenyl-substituted ethylamino group. These compounds are typically synthesized via epoxide ring-opening reactions with amines, as seen in , or through multi-step nucleophilic substitutions () .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-[1-(3,4-dimethylphenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C13H21NO/c1-9-5-6-13(7-10(9)2)12(4)14-8-11(3)15/h5-7,11-12,14-15H,8H2,1-4H3

InChI Key

MAFSYAYJFJOPHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NCC(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol typically involves the reaction of 3,4-dimethylphenylacetone with ethylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halogenated Derivatives

  • Compound 32 (): 1-(4-Chlorophenoxy)-3-[(3,4-dichlorobenzyl)(4-methylbenzyl)amino]propan-2-ol Key Features: Chlorine substituents (electron-withdrawing) on the phenoxy and benzyl groups enhance lipophilicity and may improve membrane permeability. Synthesis Yield: 87.3% via epoxide-amine reaction .
  • 1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol (): Dichlorophenoxy group increases molecular weight (MW: ~341 g/mol) and may influence autophagic signaling pathways, as seen in p62 ligands like YTK-2205 () .

Methoxy-Substituted Analogs

  • Used as a research intermediate for cardiovascular agents .

Dimethylphenyl Derivatives

Amino Alcohol Backbone Modifications

Compound Name Amino Group Substitution Phenoxy/Other Substituents Yield (%) MW (g/mol)*
Compound 32 () 3,4-Dichlorobenzyl + 4-methylbenzyl 4-Chlorophenoxy 87.3 ~519
Compound 33 () Benzyl + 4-methoxybenzyl 4-Chlorophenoxy 84.6 ~479
ATB1021 () 2-Hydroxyethyl 3,4-Bis(4-fluorobenzyloxy)phenoxy N/A ~463
Target Compound 3,4-Dimethylphenethyl None (propan-2-ol backbone) N/A ~265

*Calculated based on structural formulas.

Biological Activity

1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol, also known as a derivative of phenethylamine, has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that includes a propanol moiety and an amino group attached to a 3,4-dimethylphenyl ethyl group. The molecular formula for this compound is C13H21NO, with a molecular weight of 207.31 g/mol. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Structural Features

The compound features:

  • Amino Group : Contributes to its reactivity and interaction with biological targets.
  • Propan-2-ol Moiety : Provides alcohol characteristics that may influence solubility and biological interactions.
  • 3,4-Dimethylphenyl Group : Enhances lipophilicity and potentially affects receptor binding affinity.

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-(3,4-Dimethylphenyl)ethanolSimilar structure but lacks amino groupAlcohol functional group instead of amino
1-(3,4-Dimethylphenyl)ethanoneContains ketone groupLacks amino and propanol moieties
2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-olSimilar structure but different substitution patternDifferent phenyl substitution affecting reactivity

Research indicates that 1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol interacts with specific enzymes and receptors, modulating cellular processes. The exact molecular mechanisms are still under investigation, but preliminary studies suggest potential effects on neurotransmitter systems and enzyme activities.

Pharmacological Studies

Recent studies have explored the compound's effects on various biological pathways:

  • Neurotransmitter Interaction : The compound may influence the levels of neurotransmitters such as dopamine and norepinephrine, which are critical in mood regulation and cognitive functions.
  • Enzyme Modulation : Initial findings suggest that it may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.

Case Studies

  • Study on Antidepressant-like Effects :
    • A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The results indicated a possible increase in serotonin levels in the brain.
  • Impact on Metabolic Enzymes :
    • In vitro assays revealed that 1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol inhibited the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters. This inhibition could lead to increased availability of serotonin and dopamine.

Safety and Toxicology

While the biological activity shows promise, safety assessments are crucial. Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand its toxicological effects.

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